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Benzene, 2-fluoro-1,3-dinitro-

Cat. No.: B8544670
CAS No.: 573-55-7
M. Wt: 186.10 g/mol
InChI Key: ABJNSVIERCQTTE-UHFFFAOYSA-N
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Description

Contextualization within Nitro-Substituted Aromatic Systems

Nitro-substituted aromatic systems are a class of organic compounds that feature one or more nitro groups (—NO₂) attached to an aromatic ring. These compounds are of great interest in both theoretical and synthetic organic chemistry. The nitro group is strongly electron-withdrawing, a property that significantly influences the electron density distribution within the aromatic ring. This electronic effect deactivates the ring towards electrophilic aromatic substitution reactions but, conversely, activates it for nucleophilic aromatic substitution (SNAr) reactions.

Nitroaromatic compounds serve as crucial intermediates in the synthesis of a wide array of industrially important chemicals, including dyes, pharmaceuticals, and explosives. The nitro group's ability to be reduced to an amino group (—NH₂) provides a versatile pathway for the production of anilines, which are precursors to many other functionalized aromatic compounds. The presence of multiple nitro groups, as in dinitro- and trinitro- derivatives, further amplifies these electronic effects, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack.

Significance of Halogen and Nitro Substituents in Aromatic Reactivity

The reactivity of an aromatic compound is profoundly influenced by its substituents. In Benzene (B151609), 2-fluoro-1,3-dinitro-, the interplay between the fluorine atom and the two nitro groups is crucial.

Nitro Groups: As powerful electron-withdrawing groups, the two nitro groups in the 1 and 3 positions significantly reduce the electron density of the benzene ring. This deactivation makes electrophilic attack on the ring, a common reaction for benzene, much more difficult. However, this electron deficiency is key to facilitating nucleophilic aromatic substitution. The nitro groups can stabilize the negative charge of the intermediate formed during nucleophilic attack (a Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.

Halogen Substituent: The fluorine atom also acts as an electron-withdrawing group via induction due to its high electronegativity. In the context of nucleophilic aromatic substitution, halogens often serve as the leaving group. For SNAr reactions, the reactivity of the leaving group typically follows the order F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile on the carbon atom bearing the leaving group. The highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

The specific arrangement of these substituents in 2-fluoro-1,3-dinitrobenzene, with the fluorine atom positioned between the two nitro groups, creates a highly activated system for nucleophilic displacement of the fluoride (B91410) ion.

Research Landscape and Scholarly Contributions

Research on Benzene, 2-fluoro-1,3-dinitro- has often been in comparison to its more widely studied isomer, 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent). wikipedia.org While the 2,4-isomer found extensive use in protein chemistry for N-terminal amino acid sequencing, the research focus on the 2,6-isomer has been more specialized.

One area of investigation has been in the study of reaction kinetics and mechanisms of nucleophilic aromatic substitution. For instance, studies have explored the kinetics of the reaction between 1-fluoro-2,6-dinitrobenzene and various nucleophiles, such as homopiperidine, to understand the influence of solvent effects on the reaction rates. wiley.com These studies help to elucidate the intricate details of the SNAr mechanism.

Another notable application is in the synthesis of new chemical entities. 1-Fluoro-2,6-dinitrobenzene has been used as a reagent to derivatize amino acids, similar to Sanger's reagent. publish.csiro.au Research has shown that it reacts readily with the amino groups of amino acids to form 2,6-dinitrophenyl (DNP) amino acids. publish.csiro.au This reactivity highlights its potential as a tool in protein chemistry and analysis.

Furthermore, fluorinated and nitrated benzene derivatives are of interest in the field of energetic materials. The synthesis of various fluorodinitrobenzene compounds has been explored for their potential as components in explosives and propellants. researchgate.netresearchgate.net The high density and thermal stability of such compounds make them attractive for these applications. The synthesis of 1-fluoro-2,6-dinitrobenzene is typically achieved by the reaction of 1-chloro-2,6-dinitrobenzene with potassium fluoride in a suitable solvent like dimethyl sulfoxide. publish.csiro.au

While the body of literature focusing exclusively on Benzene, 2-fluoro-1,3-dinitro- is not as extensive as that for its 2,4-isomer, the existing research underscores its importance as a model compound for mechanistic studies and as a versatile precursor in synthetic chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of Benzene, 2-fluoro-1,3-dinitro-

PropertyValueSource
IUPAC Name2-fluoro-1,3-dinitrobenzene nih.gov
Synonym1-Fluoro-2,6-dinitrobenzene nih.gov
CAS Number573-55-7 nih.gov
Molecular FormulaC₆H₃FN₂O₄ nih.gov
Molecular Weight186.10 g/mol nih.gov

Synthetic Methodologies for Benzene, 2-fluoro-1,3-dinitro- and Analogues

The synthesis of 2-fluoro-1,3-dinitrobenzene and its analogues can be broadly categorized into two primary strategies: those that introduce nitro groups onto a pre-existing fluorinated aromatic ring (nitration-based approaches) and those that introduce a fluorine atom onto a dinitrated aromatic precursor (fluorination-based approaches). The choice of methodology depends on the availability of starting materials, desired regioselectivity, and the presence of other functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FN2O4 B8544670 Benzene, 2-fluoro-1,3-dinitro- CAS No. 573-55-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

573-55-7

Molecular Formula

C6H3FN2O4

Molecular Weight

186.10 g/mol

IUPAC Name

2-fluoro-1,3-dinitrobenzene

InChI

InChI=1S/C6H3FN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H

InChI Key

ABJNSVIERCQTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Benzene, 2 Fluoro 1,3 Dinitro

Nucleophilic Aromatic Substitution (SNAr) Pathways

2-Fluoro-1,3-dinitrobenzene is highly activated towards nucleophilic aromatic substitution (SNAr), a reaction pathway far less common for unsubstituted benzene (B151609). libretexts.org This enhanced reactivity is a direct consequence of the electronic properties of the nitro groups. The SNAr mechanism typically proceeds through a two-step addition-elimination process. nih.govlibretexts.org In the first step, which is usually the rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Role of Electron-Withdrawing Nitro Groups in Activating SNAr

The presence of strong electron-withdrawing groups is crucial for the SNAr mechanism to occur. wikipedia.org The two nitro groups on the 2-fluoro-1,3-dinitrobenzene ring play a pivotal role in activating the molecule for nucleophilic attack. They withdraw electron density from the aromatic ring, making it electron-deficient (electrophilic) and thus more susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

Crucially, the nitro groups stabilize the negatively charged Meisenheimer intermediate through resonance. masterorganicchemistry.comwikipedia.org This stabilization is most effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro groups. libretexts.orgnih.gov In 2-fluoro-1,3-dinitrobenzene, both the C-2 and C-4 nitro groups are in ortho and para positions relative to the fluorine-bearing carbon (C-1), providing substantial stabilization to the intermediate and thereby lowering the activation energy of the reaction. youtube.com This stabilization is what makes the SNAr reaction energetically favorable for this compound. youtube.com

Displacement of Fluorine by Diverse Nucleophiles (e.g., Oxygen, Sulfur, Nitrogen)

The highly activated nature of 2-fluoro-1,3-dinitrobenzene allows for the displacement of the fluoride (B91410) ion by a wide variety of nucleophiles. The fluorine atom is an excellent leaving group in this context, a fact attributed to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com This contrasts with SN1 and SN2 reactions where iodide is typically the best leaving group among halogens. masterorganicchemistry.com

Nitrogen Nucleophiles: One of the most historically significant reactions involves the use of amines as nucleophiles. Frederick Sanger famously used this reaction to identify the N-terminal amino acids in proteins, a discovery that earned him a Nobel Prize. libretexts.orgmasterorganicchemistry.com The free amino group of a peptide or protein attacks the C-1 position of DNFB, displacing fluoride and forming a stable dinitrophenyl-peptide bond. libretexts.org

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as hydroxide ions and phenoxides, readily react with 2-fluoro-1,3-dinitrobenzene. acs.orgresearchgate.net For example, reaction with aqueous sodium hydroxide yields 2,4-dinitrophenol. researchgate.net

Sulfur Nucleophiles: Sulfur nucleophiles, like biothiols, are also effective in displacing the fluorine atom. nih.gov Kinetic studies have been performed on the reaction of DNFB with various biothiols in aqueous media to elucidate the reaction mechanism. nih.gov

The table below summarizes the products formed from the reaction of 2-fluoro-1,3-dinitrobenzene with various nucleophiles.

NucleophileTypeReagent ExampleProduct
AmineNitrogenR-NH₂ (e.g., Amino acid)N-substituted-2,4-dinitroaniline
HydroxideOxygenSodium Hydroxide (NaOH)2,4-Dinitrophenol
AlkoxideOxygenSodium Methoxide (NaOCH₃)1-methoxy-2,4-dinitrobenzene
PhenoxideOxygenSodium Phenoxide (NaOPh)2,4-Dinitrophenyl phenyl ether
ThiolSulfurR-SH (e.g., Cysteine)2,4-Dinitrophenyl thioether

Kinetic and Thermodynamic Aspects of SNAr in Dinitrofluorobenzenes

The kinetics of SNAr reactions involving 2-fluoro-1,3-dinitrobenzene have been extensively studied. The reaction generally follows a stepwise mechanism where the formation of the Meisenheimer complex is the rate-determining step (RDS). masterorganicchemistry.com However, depending on the nucleophile and the solvent, the expulsion of the leaving group can sometimes become rate-limiting. nih.gov

Kinetic studies comparing different halogens as leaving groups in 2,4-dinitrohalobenzenes have established the following order of reactivity: F > Cl > Br > I masterorganicchemistry.com

This order is counterintuitive when compared to SN2 reactions. In SNAr, the C-X bond is broken after the rate-determining step, so the bond strength has a minor influence on the reaction rate. Instead, the rate is governed by the electrophilicity of the carbon atom being attacked. Fluorine, being the most electronegative halogen, makes the attached carbon the most electron-poor and thus the most susceptible to nucleophilic attack, leading to the fastest reaction rate. youtube.com

Kinetic studies with various nucleophiles, such as amines and biothiols, have been used to construct Brønsted-type plots, which help in elucidating the reaction mechanism and the nature of the transition state. nih.govresearchgate.net These studies suggest that the mechanism can be borderline between a concerted and a stepwise pathway, influenced by factors like the nucleophile's reactivity and solvent properties. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactions

In stark contrast to its high reactivity in SNAr, 2-fluoro-1,3-dinitrobenzene is strongly deactivated towards electrophilic aromatic substitution (EAS). libretexts.orglumenlearning.com EAS reactions involve the attack of an electrophile on the electron-rich π-system of the benzene ring. wikipedia.org The two nitro groups and the fluorine atom are all electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring, making it a very poor nucleophile. lumenlearning.comlibretexts.org Consequently, forcing 2-fluoro-1,3-dinitrobenzene to undergo EAS requires harsh reaction conditions. libretexts.org

Substituent Effects on Electrophilic Attack Regioselectivity

The regioselectivity of an EAS reaction on a substituted benzene ring is determined by the directing effects of the existing substituents. libretexts.org These groups influence the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. libretexts.org

Nitro Groups (-NO₂): The nitro groups are powerful deactivating groups and are meta-directors. libretexts.org They strongly withdraw electron density through both inductive and resonance effects, destabilizing the arenium ion intermediate, particularly when the positive charge is on the carbon adjacent to the nitro group (ortho or para attack).

Fluoro Group (-F): The fluorine atom is a deactivating group but an ortho-, para-director. libretexts.org It deactivates the ring through its strong electron-withdrawing inductive effect. However, it can donate a lone pair of electrons through resonance to stabilize the positive charge of the arenium ion, an effect that is only possible for ortho and para attack. libretexts.org

In 2-fluoro-1,3-dinitrobenzene, all three substituents strongly deactivate the ring. The directing effects are conflicting. The two meta-directing nitro groups would direct an incoming electrophile to the C-5 position. The ortho-, para-directing fluorine atom would direct to the C-4 and C-6 positions, which are already occupied by nitro groups or highly deactivated. The most likely position for an electrophilic attack, albeit under forcing conditions, would be the C-5 position, which is meta to both nitro groups and meta to the fluorine atom.

The table below summarizes the directing effects of the substituents in 2-fluoro-1,3-dinitrobenzene.

SubstituentPositionTypeDirecting Effect
-F1DeactivatingOrtho, Para
-NO₂2DeactivatingMeta
-NO₂3DeactivatingMeta

Halogenation and Sulfonation under Specific Conditions

Given the severe deactivation of the ring, carrying out halogenation or sulfonation on 2-fluoro-1,3-dinitrobenzene is challenging and not commonly reported.

Halogenation: Aromatic halogenation typically involves reacting the aromatic compound with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.comlibretexts.org For a heavily deactivated substrate like 2-fluoro-1,3-dinitrobenzene, extremely harsh conditions would be necessary, and the reaction would likely be very slow and low-yielding.

Sulfonation: Aromatic sulfonation is usually achieved by treating the benzene derivative with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). organicchemistrytutor.compharmaguideline.com The electrophile is SO₃ or protonated SO₃. masterorganicchemistry.com This reaction is reversible. libretexts.org For 2-fluoro-1,3-dinitrobenzene, the strongly acidic and high-temperature conditions required for sulfonation would be necessary to overcome the deactivation by the existing substituents. The expected product would be 2-fluoro-1,3-dinitrobenzene-5-sulfonic acid.

Reduction and Further Functionalization of Nitro Groups

The two nitro groups on the benzene ring are primary sites for chemical transformation, particularly reduction to amine functionalities. The presence of two such groups allows for either partial or complete reduction, leading to a variety of useful intermediates.

The selective reduction of one nitro group in a polynitro aromatic compound is a valuable synthetic strategy. In the case of Benzene, 2-fluoro-1,3-dinitro-, chemoselective reduction can yield either 2-fluoro-3-nitroaniline or 2-fluoro-5-nitroaniline. This transformation is typically achieved using reagents that can be controlled to deliver a limited number of reducing equivalents or whose reactivity is attenuated once one nitro group is converted to an electron-donating amino group.

The Zinin reduction, which utilizes alkali metal sulfides or polysulfides in an aqueous or alcoholic medium, is a classic method for this purpose. The sulfide ion acts as the reducing agent, and the reaction's selectivity arises because the introduction of an electron-donating amino group deactivates the ring towards further reduction by the same reagent. Other reagents have also been developed for the chemoselective reduction of dinitroarenes, offering various degrees of selectivity and functional group tolerance.

Table 1: Reagents for Chemoselective Reduction of Dinitroarenes
Reagent SystemDescriptionTypical Product
Na₂S / (NH₄)₂S in H₂O/EtOHKnown as the Zinin reduction, this is a classical method for selectively reducing one nitro group in a polynitro compound. commonorganicchemistry.comlibretexts.orgNitroamine
Zn/NH₄Cl in H₂OA mild reducing system that can show selectivity for one nitro group over another, although mixtures can be obtained. libretexts.orgNitroamine
NaBH₂S₃A selective reagent capable of reducing one nitro group in the presence of others.Nitroamine
Catalytic Hydrogenation (e.g., PtO₂, Pd/C)Controlling stoichiometry and reaction conditions (pressure, temperature, catalyst loading) can sometimes achieve selective reduction, but over-reduction to the diamine is common.Nitroamine or Diamine

Once a fluoro-nitro-aniline is synthesized, it becomes a versatile precursor for a range of derivatives. The molecule offers three distinct reactive sites: the newly formed amino group, the remaining nitro group, and the fluorine atom.

Reactions of the Amino Group: The aromatic amine functionality can undergo standard transformations, such as diazotization to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH). The amine can also be acylated or alkylated to further modify the molecule's properties.

Reactions of the Remaining Nitro Group: The second nitro group can be reduced under more vigorous conditions to yield a fluorinated diamine (e.g., 2-fluoro-1,3-diaminobenzene). These diamines are important building blocks for the synthesis of heterocyclic compounds like benzimidazoles.

Reactions of the Fluorine Atom: The fluorine atom remains activated towards nucleophilic aromatic substitution (SNAr). In the fluoro-nitro-aniline intermediate, the activating effect of the remaining nitro group is partially offset by the electron-donating amine. However, in strongly basic conditions or with potent nucleophiles, the fluorine can still be displaced. In a related compound, 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene, sequential nucleophilic substitution has been demonstrated where first the fluorine atom is displaced, followed by one of the nitro groups. semanticscholar.org This highlights the potential for sequential functionalization on such activated rings.

Other Mechanistic Pathways

Beyond the direct functionalization of the nitro groups, the electron-deficient nature of the aromatic ring in Benzene, 2-fluoro-1,3-dinitro- and related substrates facilitates other important transformations.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. organic-chemistry.org The reaction involves the addition of a nucleophile (typically a carbanion) that bears a leaving group at the nucleophilic carbon. This adduct then undergoes a base-induced β-elimination of the leaving group and a proton from the ring to afford the substituted product. studylib.netfiveable.me

For dinitrobenzene derivatives, VNS provides a route to introduce alkyl or other substituents onto the ring at positions bearing a hydrogen atom. However, in the case of halo-nitroaromatics, there is a direct competition between the VNS pathway (substitution of H) and the standard SNAr pathway (substitution of the halogen). The outcome depends on the nature of the halogen and the reaction conditions.

It is well-established that for highly reactive substrates like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), the SNAr of the fluorine atom is an extremely fast process due to fluoride being an excellent leaving group in this context. fiveable.mewikipedia.org The VNS of a hydrogen atom can occur faster than the conventional SNAr of a halogen in many halonitrobenzenes, but the high reactivity of the C-F bond in dinitrofluorobenzenes often makes the SNAr pathway dominant. organic-chemistry.orgfiveable.me Therefore, while VNS is a key reaction for nitroarenes, its application to Benzene, 2-fluoro-1,3-dinitro- would likely face significant competition from the rapid displacement of the fluoride ion.

The C-F bond in Benzene, 2-fluoro-1,3-dinitro- can also be a handle for organometallic cross-coupling reactions, which are fundamental C-C bond-forming processes in modern organic synthesis. fiveable.me

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (using organoboron reagents) and Heck (using alkenes) couplings are typically used to couple aryl halides with various partners. libretexts.orgorganic-chemistry.orgwikipedia.org The general mechanism involves an oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the catalyst. libretexts.orglibretexts.org The C-F bond is generally less reactive in oxidative addition compared to C-Br or C-I bonds. However, the strong electron-withdrawing effect of the two nitro groups on the aromatic ring would make the carbon atom of the C-F bond highly electrophilic, potentially facilitating the oxidative addition step which is often rate-limiting.

Radical Reactions: The nitro groups themselves can participate in radical reactions. For instance, photocatalytic reduction of nitroaromatic compounds using semiconductors like TiO₂ under sunlight can lead to the formation of amino groups through radical intermediates. studylib.net This offers a metal-free alternative for the reduction of the nitro functionalities.

Table of Compounds Mentioned

Compound Name
Benzene, 2-fluoro-1,3-dinitro-
2-fluoro-3-nitroaniline
2-fluoro-5-nitroaniline
2-fluoro-1,3-diaminobenzene
1-fluoro-2,4-dinitrobenzene (Sanger's reagent)
1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and electronic structure of "Benzene, 2-fluoro-1,3-dinitro-." The asymmetry of the molecule results in a unique signal for each hydrogen, carbon, and fluorine nucleus, allowing for a comprehensive structural assignment.

The ¹H NMR spectrum of "Benzene, 2-fluoro-1,3-dinitro-" is expected to display three distinct signals in the aromatic region, corresponding to the protons at the C4, C5, and C6 positions. The powerful electron-withdrawing effects of the two nitro groups and the fluorine atom cause a significant downfield shift for all aromatic protons compared to unsubstituted benzene (B151609).

The proton H-5, situated between two other protons, is anticipated to appear as a triplet due to coupling with H-4 and H-6 (³JHH). The protons H-4 and H-6 are expected to appear as doublets of doublets. Their signals are split by the adjacent proton (³JHH) and by the fluorine atom through three-bond (³JHF for H-6) and four-bond (⁴JHF for H-4) coupling. Long-range H-F coupling constants in aromatic systems are commonly observed. wikipedia.org The chemical shifts can be predicted by considering related structures; for instance, the protons in 1,3-dinitrobenzene appear between 7.8 and 9.1 ppm. chemicalbook.com The presence of fluorine further influences these shifts.

Table 1: Predicted ¹H NMR Spectral Data for Benzene, 2-fluoro-1,3-dinitro- Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4~8.8 - 9.0Doublet of doublets (dd)³J(H4-H5) ≈ 8-9 Hz, ⁴J(H4-F) ≈ 4-5 Hz
H-5~7.9 - 8.1Triplet (t)³J(H5-H4) ≈ 8-9 Hz, ³J(H5-H6) ≈ 8-9 Hz
H-6~8.6 - 8.8Doublet of doublets (dd)³J(H6-H5) ≈ 8-9 Hz, ³J(H6-F) ≈ 6-8 Hz

Due to the molecule's asymmetry, the proton-decoupled ¹³C NMR spectrum of "Benzene, 2-fluoro-1,3-dinitro-" should exhibit six unique signals for the aromatic carbons. The chemical shifts are heavily influenced by the attached substituents.

The most notable features in the ¹³C NMR spectrum are the large one-bond carbon-fluorine coupling constant (¹JCF) for C-2 and smaller, long-range couplings for the other carbons. rsc.orgresearchgate.net The C-2 signal is expected to be a doublet with a large splitting (typically >200 Hz). magritek.com The carbons C-1 and C-3, bonded to the nitro groups, will also show significant downfield shifts. The remaining carbons (C-4, C-5, C-6) will also display couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF respectively), which are invaluable for definitive signal assignment. westmont.edu In similar fluorinated aromatic compounds, these long-range C-F couplings can range from approximately 2-25 Hz. magritek.comwestmont.edu The lack of symmetry in 1,2- and 1,3-dinitrobenzene results in six and four distinct carbon signals, respectively, supporting the prediction of six signals for the less symmetric 2-fluoro-1,3-dinitrobenzene. pearson.comchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for Benzene, 2-fluoro-1,3-dinitro- Note: Predicted values are based on substituent effects and data from analogous compounds.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (JCF, Hz)
C-1~148 - 152Doublet (d)²JCF ≈ 15-25 Hz
C-2~155 - 160Doublet (d)¹JCF ≈ 240-260 Hz
C-3~148 - 152Doublet (d)²JCF ≈ 15-25 Hz
C-4~125 - 129Doublet (d)³JCF ≈ 5-10 Hz
C-5~120 - 124Doublet (d)⁴JCF ≈ 1-4 Hz
C-6~130 - 134Doublet (d)³JCF ≈ 5-10 Hz

¹⁹F NMR is a highly sensitive technique for characterizing the fluorine atom's local environment. wikipedia.org For "Benzene, 2-fluoro-1,3-dinitro-," a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine is strongly influenced by the deshielding effect of the two ortho-nitro groups. alfa-chemistry.com In aromatic systems, the chemical shift range is broad, but for aryl fluorides (Ar-F), shifts typically appear between +80 to +170 ppm relative to CFCl₃. ucsb.edu The presence of strong electron-withdrawing groups, like the two nitro groups in the ortho positions, would shift this resonance significantly. alfa-chemistry.com

The signal in the proton-coupled ¹⁹F NMR spectrum will be split by the neighboring protons. It is expected to appear as a triplet of doublets, arising from coupling to the two meta protons (H-4) and one ortho proton (H-6). However, given the different coupling constants, a more complex multiplet, likely a doublet of doublets, is more probable, arising from coupling to H-6 (³JHF) and H-4 (⁴JHF).

Table 3: Predicted ¹⁹F NMR Spectral Data for Benzene, 2-fluoro-1,3-dinitro-

NucleusPredicted Chemical Shift (δ, ppm vs CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2~ -100 to -120Doublet of doublets (dd)³J(F-H6) ≈ 6-8 Hz, ⁴J(F-H4) ≈ 4-5 Hz

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all signals in "Benzene, 2-fluoro-1,3-dinitro-."

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the proton spin system. Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, definitively establishing their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the signals for C-4, C-5, and C-6 by correlating them to their attached, and previously assigned, protons (H-4, H-5, and H-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-3). For example, proton H-4 would show correlations to C-2, C-3, and C-5. Proton H-6 would show correlations to C-1, C-2, and C-5. These long-range correlations provide a complete and robust assignment of the entire molecular framework.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

The IR spectrum of "Benzene, 2-fluoro-1,3-dinitro-" is dominated by the characteristic absorptions of the nitro groups. Aromatic nitro compounds typically show two strong and distinct stretching bands. ijsr.net The aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, also provide key diagnostic peaks.

N-O Stretching: Strong asymmetric and symmetric stretching vibrations from the two NO₂ groups are the most prominent features. For aromatic nitro compounds, these typically appear in the ranges of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). ijsr.net

Aromatic C-H Stretching: A weak to medium absorption band is expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, which is characteristic of C-H bonds on an aromatic ring. vscht.cz

Aromatic C=C Stretching: Medium to weak intensity bands are expected in the 1400-1625 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring. ijsr.netudel.edu

C-F Stretching: A strong absorption band for the C-F stretch is typically observed in the 1000-1300 cm⁻¹ range for fluoro-benzenes. ijsr.net

Table 4: Characteristic Infrared Absorption Bands for Benzene, 2-fluoro-1,3-dinitro-

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
Asymmetric StretchingAromatic Nitro (C-NO₂)1520 - 1560Strong
Symmetric StretchingAromatic Nitro (C-NO₂)1340 - 1370Strong
StretchingAromatic C-H3050 - 3150Medium to Weak
StretchingAromatic C=C1400 - 1625Medium to Weak
StretchingAryl Fluoride (B91410) (C-F)1100 - 1250Strong
Out-of-Plane BendingAromatic C-H700 - 900Strong

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy offers critical insights into the molecular vibrations of 2-fluoro-1,3-dinitrobenzene. While specific experimental data for this exact isomer is not widely available, analysis of structurally similar compounds, such as 1,5-Difluoro-2,4-dinitrobenzene (DFDNB), provides a strong basis for understanding its vibrational modes. ijsr.net

The key vibrational features expected for 2-fluoro-1,3-dinitrobenzene include:

NO₂ Group Vibrations : Aromatic nitro compounds typically exhibit characteristic bands for the nitro group. The asymmetric stretching vibration is expected in the range of 1625–1540 cm⁻¹, while the symmetric stretching vibration appears between 1400–1360 cm⁻¹. ijsr.net For DFDNB, FT-Raman bands for symmetric NO₂ stretching were observed at 1480 and 1400 cm⁻¹. ijsr.net Additionally, deformation vibrations of the NO₂ group, such as rocking, wagging, and twisting, contribute to modes in the lower frequency region. ijsr.net

C-H Group Vibrations : The aromatic C-H stretching vibrations are typically found in the 3100–3000 cm⁻¹ region. ijsr.net In-plane C-H bending vibrations are expected between 1300–1000 cm⁻¹, with out-of-plane bending occurring in the 1000–750 cm⁻¹ range. ijsr.net

Ring Stretching Vibrations : The stretching vibrations of the benzene ring are highly characteristic and fundamental to the spectrum of its derivatives. ijsr.net

These assignments, based on related molecules, allow for a detailed interpretation of the molecule's symmetry and the energetic landscape of its covalent bonds.

Table 1: Expected Raman Vibrational Modes for 2-fluoro-1,3-dinitrobenzene

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Reference/Comment
Aromatic C-H Stretch 3100–3000 Based on analysis of DFDNB ijsr.net
NO₂ Asymmetric Stretch 1625–1540 Typical for aromatic nitro compounds ijsr.net
NO₂ Symmetric Stretch 1400–1360 Based on analysis of DFDNB ijsr.net
C-H In-plane Bend 1300–1000 Typical for substituted benzenes ijsr.net
NO₂ In-plane Deformation 590–500 Scissoring and rocking modes ijsr.net

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for confirming the molecular formula and elucidating the structure of 2-fluoro-1,3-dinitrobenzene by analyzing its mass-to-charge ratio and fragmentation behavior.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is essential for unequivocally determining its elemental composition. For 2-fluoro-1,3-dinitrobenzene, the molecular formula is C₆H₃FN₂O₄. The theoretical exact mass for this formula is 186.00768474 Da. nih.govnist.gov The experimental measurement of a molecular ion peak at or very near this value in an HRMS spectrum would serve as definitive confirmation of the compound's molecular formula, distinguishing it from compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner, yielding a unique mass spectrum that acts as a molecular fingerprint. While the mass spectrum for 2-fluoro-1,3-dinitrobenzene is not readily published, the spectrum of its isomer, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), provides a valuable model for its likely fragmentation pathways. nist.gov

The mass spectrum of DNFB shows a prominent molecular ion peak (M⁺) at m/z 186. Key fragmentation processes for aromatic nitro compounds include the loss of nitro (NO₂) and nitroso (NO) groups. nist.gov Expected fragmentation pathways include:

Loss of NO₂ : A fragment peak at m/z 140, corresponding to the [M - NO₂]⁺ ion.

Loss of NO : A fragment peak at m/z 156, corresponding to the [M - NO]⁺ ion.

Loss of Fluorine : The loss of a fluorine atom can lead to a peak at m/z 167 ([M - F]⁺). whitman.edu

Loss of HF : Elimination of hydrogen fluoride could produce a fragment at m/z 166 ([M - HF]⁺). whitman.edu

Analysis of these fragments helps to piece together the molecule's structure and confirms the presence of the fluoro and dinitro substituents on the benzene ring.

Table 2: Predicted Major Mass Spectrometry Fragments for 2-fluoro-1,3-dinitrobenzene

m/z Value Proposed Fragment Ion Neutral Loss
186 [C₆H₃FN₂O₄]⁺ (Molecular Ion)
156 [C₆H₃FN₂O₃]⁺ NO
140 [C₆H₃FO₂]⁺ NO₂
120 [C₆H₃F]⁺ 2 x NO₂
93 [C₅H₂F]⁺ C, 2 x NO₂

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive data on molecular geometry and intermolecular interactions.

Crystalline Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. In the solid state, molecules of 2-fluoro-1,3-dinitrobenzene would be expected to pack in a manner that maximizes favorable interactions. Analysis of crystal structures of similar polynitrobenzene derivatives reveals the importance of several types of interactions. nih.gov

Conformational Analysis in the Crystalline State

In the crystalline state, the conformation of substituted benzenes is primarily dictated by the steric and electronic interactions between adjacent substituents. For "Benzene, 2-fluoro-1,3-dinitro-", the key conformational feature is the orientation of the two nitro groups relative to the benzene ring and the fluorine atom. Due to steric hindrance between the bulky nitro groups and the adjacent fluorine atom, it is highly probable that the nitro groups are twisted out of the plane of the benzene ring. This rotation minimizes repulsive forces between the substituents.

Studies on related compounds, such as 1,3,5-trimethyl-2,4-dinitrobenzene, have shown that the nitro groups can be significantly tilted with respect to the aromatic ring. In this specific case, the dihedral angles between the planes of the nitro groups and the benzene ring were found to be 55.04° and 63.23° nih.gov. This demonstrates the energetic favorability of a non-planar conformation to alleviate steric strain.

The planarity of the nitro groups with the benzene ring is a balance between two opposing factors:

Resonance Stabilization: Co-planarity allows for maximum overlap between the p-orbitals of the nitro group and the π-system of the benzene ring, leading to resonance stabilization.

Steric Hindrance: Repulsive forces between bulky adjacent groups favor a non-planar arrangement.

In "Benzene, 2-fluoro-1,3-dinitro-", the presence of three adjacent substituents (fluoro and two nitro groups) would lead to significant steric strain, making a non-planar conformation for the nitro groups highly likely. The exact dihedral angles would be determined by the fine balance of these electronic and steric effects within the crystal lattice.

Table 1: Crystallographic Data for an Analogous Dinitrobenzene Compound

ParameterValue for 1,3,5-trimethyl-2,4-dinitrobenzene nih.gov
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)4.136
b (Å)13.916
c (Å)17.194
V (ų)989.6
Z4
Dihedral Angle (NO₂)¹ (°)55.04
Dihedral Angle (NO₂)₂ (°)63.23

This data is for an analogous compound and is presented for illustrative purposes to highlight the potential for non-planar nitro group conformations.

Complementary Analytical Techniques in Research

Beyond single-crystal X-ray diffraction, a range of other analytical techniques are crucial for the comprehensive characterization of "Benzene, 2-fluoro-1,3-dinitro-" and related compounds. These methods provide complementary information about the molecule's structure, purity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity of the molecule. The chemical shifts and coupling constants of the aromatic protons and carbons would provide definitive evidence for the 1,2,3-substitution pattern. ¹⁹F NMR would show a characteristic signal for the fluorine atom, and its coupling to adjacent protons would further confirm the structure. For instance, in the characterization of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, ¹H and ¹³C NMR were used to confirm the synthesized structure mdpi.comresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. "Benzene, 2-fluoro-1,3-dinitro-" would exhibit strong characteristic absorption bands for the nitro groups (typically in the regions of 1500-1570 cm⁻¹ for asymmetric stretching and 1300-1370 cm⁻¹ for symmetric stretching) and the C-F bond (typically in the region of 1000-1400 cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The exact mass of "Benzene, 2-fluoro-1,3-dinitro-" has been reported as 186.00768474 Da smolecule.comlookchem.com. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro groups and the aromatic ring would result in characteristic absorption bands in the UV-Vis spectrum.

These techniques, when used in combination, provide a powerful toolkit for the unambiguous identification and characterization of "Benzene, 2-fluoro-1,3-dinitro-", even in the absence of single-crystal X-ray data. They are essential for confirming the identity and purity of the compound in research and synthesis.

Computational Chemistry and Theoretical Studies on Benzene, 2 Fluoro 1,3 Dinitro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of electrons and nuclei within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. aps.org This approach is often favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including nitroaromatic compounds. researchgate.net

While specific DFT studies on 2-fluoro-1,3-dinitrobenzene are not extensively documented in the literature, the ground state properties can be reliably predicted based on methodologies applied to analogous nitroaromatic molecules. semanticscholar.org DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. mdpi.com

Furthermore, DFT is used to compute a variety of electronic and chemical properties. researchgate.net Key descriptors of chemical behavior and reactivity can be calculated, providing a deeper understanding of the molecule's characteristics.

Table 1: Representative Ground State Properties Calculable via DFT for Nitroaromatic Compounds.
PropertyDescription
Optimized Molecular GeometryProvides the most stable 3D arrangement of atoms (bond lengths, angles).
Vibrational FrequenciesPredicts infrared and Raman spectra, confirming the structure is a true energy minimum. researchgate.net
Mulliken Atomic ChargesEstimates the partial charge distribution on each atom, identifying electrophilic and nucleophilic sites.
Dipole MomentMeasures the overall polarity of the molecule, arising from its charge distribution. libretexts.orgscienceinfo.com
Chemical Hardness (η)Measures resistance to change in electron distribution. A lower hardness value indicates higher reactivity. mdpi.com
Chemical Softness (S)The reciprocal of hardness; a higher softness value indicates higher reactivity. mdpi.com
Electronegativity (χ)Describes the ability of the molecule to attract electrons. mdpi.com
Electrophilicity Index (ω)Quantifies the electron-accepting capability of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com A smaller gap generally implies that the molecule is more easily excitable and thus more chemically reactive. mdpi.com In molecules like 2-fluoro-1,3-dinitrobenzene, the presence of strongly electron-withdrawing nitro groups significantly influences the FMOs. These groups lower the energy levels of both the HOMO and LUMO, which has profound effects on the molecule's reactivity, particularly its susceptibility to nucleophilic attack. rsc.org

Computational studies on related nitroaromatic compounds provide insight into the typical FMO energy values.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Nitroaromatic Compound (1,3-Dinitrobenzene). rsc.org
OrbitalEnergy (eV)
HOMO-3.41
LUMO-2.94
HOMO-LUMO Gap (ΔE) 0.47

Note: Data is for the 1,3-DNB@C5N2 complex as reported in the cited study. rsc.org

Thermochemical Predictions and Energy Landscape Mapping

Computational chemistry is also instrumental in predicting the thermochemical properties of molecules, which are crucial for understanding their stability and the energy changes that occur during chemical reactions.

Calculation of Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgkhanacademy.orglibretexts.org For energetic materials like nitroaromatics, accurate ΔHf° values are essential for calculating performance parameters.

Computational methods have been developed to predict ΔHf° with reasonable accuracy. researchgate.net These often involve calculating the total electronic energy of a molecule using quantum mechanics (like DFT) and then converting this energy into an enthalpy of formation using isodesmic reactions or atom equivalent schemes. researchgate.net Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved, which helps in canceling out systematic errors in the calculation. researchgate.net Research on various fluorodinitrobenzene compounds has utilized such computational approaches to determine their enthalpies of formation. researchgate.net

Prediction of Reaction Energetics and Equilibrium Constants

Theoretical calculations are invaluable for mapping the potential energy surface of a chemical reaction. This allows for the determination of the energies of reactants, products, transition states, and intermediates, thereby providing a complete energetic profile of the reaction pathway.

For a molecule like 2-fluoro-1,3-dinitrobenzene, a key reaction is Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a nucleophile. youtube.com The presence of two electron-withdrawing nitro groups strongly activates the benzene (B151609) ring for this type of reaction. nih.gov Computational studies can model the SNAr mechanism, which typically proceeds through a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. researchgate.net

By calculating the energies along the reaction coordinate, key energetic parameters can be predicted:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. This is the energy difference between the reactants and the transition state.

Enthalpy of Reaction (ΔHr): The net energy change of the reaction, calculated as the difference between the enthalpy of the products and the reactants.

Aromaticity and Electronic Delocalization Investigations

The aromaticity of benzene derivatives is a subject of continuous interest in computational chemistry, as substituents can significantly modulate the electronic structure and, consequently, the reactivity of the aromatic ring. In the case of 2-fluoro-1,3-dinitrobenzene, the interplay between the electron-withdrawing nature of the two nitro groups and the fluorine atom leads to a complex electronic environment.

Aromaticity Indices and Ring Current Analysis in Fluoro-Nitrobenzenes

Aromaticity is a multidimensional concept and is often quantified using various computed indices. Commonly employed indices include those based on geometry (e.g., Harmonic Oscillator Model of Aromaticity, HOMA), magnetic properties (e.g., Nucleus-Independent Chemical Shift, NICS), and electronic delocalization (e.g., Para-Delocalization Index, PDI; Aromatic Fluctuation Index, FLU).

Theoretical studies on substituted benzenes have shown that electron-withdrawing groups, such as the nitro group, generally decrease the aromaticity of the benzene ring. This is attributed to the inductive withdrawal of electron density from the ring, which disrupts the uniform delocalization of π-electrons. The fluorine atom, while also being electronegative, can participate in resonance, donating electron density to the ring, which can counteract the inductive effect to some extent. However, in poly-substituted systems like 2-fluoro-1,3-dinitrobenzene, the cumulative effect of the powerful electron-withdrawing nitro groups is expected to dominate, leading to a reduction in aromaticity compared to benzene.

Ring current analysis, which is conceptually linked to the NICS index, provides a visual and quantitative measure of electron delocalization. A diatropic ring current is characteristic of aromatic compounds, while a paratropic ring current is indicative of anti-aromaticity. For 2-fluoro-1,3-dinitrobenzene, it is anticipated that the diatropic ring current would be weaker than that of benzene due to the influence of the electron-withdrawing substituents.

Table 1: Expected Qualitative Effects of Substituents on Aromaticity Indices of Benzene

SubstituentExpected Effect on HOMAExpected Effect on NICS(0) (more positive)Expected Effect on Ring Current Strength
-FSlight DecreaseSlight IncreaseSlight Decrease
-NO₂DecreaseIncreaseDecrease
2-Fluoro-1,3-dinitroSignificant DecreaseSignificant IncreaseSignificant Decrease

This table represents expected trends based on the general effects of these substituents on benzene and its derivatives as discussed in the chemical literature.

Substituent Effects on Aromatic Stabilization Energies

Aromatic stabilization energy (ASE) is a key quantitative measure of aromaticity, representing the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. Computational methods provide various means to estimate ASE, such as through isodesmic and homodesmotic reactions.

While a precise ASE value for 2-fluoro-1,3-dinitrobenzene is not provided in the searched literature, the principles of substituent effects on aromatic systems allow for a qualitative prediction. The ASE of 2-fluoro-1,3-dinitrobenzene would be considerably lower than that of benzene. Furthermore, it would likely be lower than that of monofluorobenzene and even dinitrobenzene, due to the cumulative electron-withdrawing power of the substituents.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces. For 2-fluoro-1,3-dinitrobenzene, a key area of mechanistic interest is its reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Transition State Characterization for Reaction Pathways

The SNAr mechanism typically proceeds via a two-step process involving the formation of a Meisenheimer complex as an intermediate. Computational studies can characterize the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

In the context of 2-fluoro-1,3-dinitrobenzene, a nucleophile would attack the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex. The negative charge in this intermediate is stabilized by the two electron-withdrawing nitro groups. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

Computational modeling of the SNAr reaction of similar dinitrobenzene derivatives has provided detailed insights into the transition states. researchgate.net The first transition state, leading to the Meisenheimer complex, is typically the rate-determining step. Its geometry involves the partial formation of the new bond between the nucleophile and the aromatic ring and a change in the hybridization of the attacked carbon from sp² to sp³. The second transition state involves the cleavage of the carbon-fluorine bond.

For 2-fluoro-1,3-dinitrobenzene, the presence of two nitro groups ortho and para to the site of attack provides significant stabilization to the Meisenheimer complex and the transition states leading to it, making the compound highly reactive towards nucleophiles. Theoretical calculations would be expected to show a relatively low activation energy for the first step of the SNAr reaction.

Molecular Dynamics Simulations for Conformational Sampling

While 2-fluoro-1,3-dinitrobenzene is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational preferences, particularly the orientation of the nitro groups, and its interactions with solvent molecules. The nitro groups can rotate around the C-N bond, and the preferred orientation will be a balance between steric effects and electronic interactions with the adjacent substituents and the benzene ring.

MD simulations can sample the conformational space of the molecule over time, providing a dynamic picture of its behavior. In solution, the simulations can reveal the nature of the solvent shell around the molecule and how solvent molecules interact with the polar nitro groups and the fluorine atom. This information is crucial for understanding reaction kinetics in different media, as solvent effects can significantly influence the stability of reactants, transition states, and products.

Although specific MD studies on 2-fluoro-1,3-dinitrobenzene are not detailed in the available search results, MD simulations of other nitroaromatic compounds have been used to study their crystal packing, solvation, and interactions with other molecules. Such studies on 2-fluoro-1,3-dinitrobenzene could, for example, elucidate the role of specific solvent-solute interactions in modulating its reactivity in SNAr reactions.

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For nitroaromatic compounds, QSAR studies are often focused on predicting their toxicity or mutagenicity. nih.govnih.gov

In the context of 2-fluoro-1,3-dinitrobenzene, a QSAR model could be developed to predict a particular property, such as its reactivity in a specific SNAr reaction or its toxicity, based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature.

QSAR studies on nitroaromatic compounds have shown that descriptors related to the electron-withdrawing nature of the nitro groups, such as the energy of the lowest unoccupied molecular orbital (ELUMO), are often important predictors of their biological activity and reactivity. nih.gov For a series of dinitrofluorobenzene derivatives, a QSAR model could help in understanding how variations in the substitution pattern affect a particular property of interest.

While a specific QSAR model for 2-fluoro-1,3-dinitrobenzene is not presented in the search results, the general methodology of QSAR is applicable. Such a model would involve:

Compiling a dataset of related compounds with measured property values.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validating the model to ensure its robustness and predictive power.

Applications in Advanced Organic Synthesis and Materials Science Research

Development of Functional Materials

The strategic placement of fluorine and nitro substituents on the benzene (B151609) ring in 2-fluoro-1,3-dinitrobenzene offers a powerful tool for the rational design of functional organic materials with tailored properties. These functional groups profoundly influence the electronic and optical characteristics of the molecule, which in turn dictates its potential applications in polymers and organic electronics.

The electronic and optical properties of aromatic compounds are intrinsically linked to the nature and arrangement of substituents on the aromatic core. In 2-fluoro-1,3-dinitrobenzene, the two nitro groups act as potent electron-withdrawing groups, significantly lowering the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in orbital energies has profound implications for the material's electronic behavior, including its electron affinity and ionization potential.

The introduction of a fluorine atom further modulates these properties. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which complements the effect of the nitro groups, further decreasing the HOMO and LUMO energy levels. nih.govresearchgate.net This enhanced electron-deficient nature of the aromatic ring can facilitate electron injection and transport, properties that are highly desirable in n-type organic semiconductors. rsc.org

The specific substitution pattern of 2-fluoro-1,3-dinitrobenzene, with the fluorine atom positioned between the two nitro groups, is expected to result in a unique charge distribution and dipole moment compared to its isomers, such as 1-fluoro-2,4-dinitrobenzene (B121222). This distinct electronic structure can influence the intermolecular interactions in the solid state, potentially leading to favorable packing arrangements for charge transport. rsc.org

The optical properties of 2-fluoro-1,3-dinitrobenzene are also heavily influenced by its substituent groups. The presence of the nitro groups, which are well-known chromophores, suggests that the compound will absorb light in the ultraviolet-visible region of the electromagnetic spectrum. The precise wavelength of maximum absorption (λmax) and the molar absorptivity are dependent on the electronic transitions between the molecular orbitals. The combined electron-withdrawing effects of the nitro and fluoro groups can lead to a shift in the absorption spectrum compared to unsubstituted nitrobenzene or dinitrobenzene.

Table 1: Comparison of Calculated Electronic Properties of Dinitrobenzene Isomers

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
1,2-Dinitrobenzene-7.89-3.454.44
1,3-Dinitrobenzene-8.02-3.514.51
1,4-Dinitrobenzene-7.95-3.624.33
2-Fluoro-1,3-dinitrobenzene (Predicted)< -8.02< -3.51> 4.51

Note: The values for dinitrobenzene isomers are illustrative and based on computational chemistry. The predicted values for 2-fluoro-1,3-dinitrobenzene are inferred based on the known effects of fluorine substitution.

The reactivity of 2-fluoro-1,3-dinitrobenzene, particularly the lability of the fluorine atom to nucleophilic aromatic substitution, makes it an attractive building block for the synthesis of advanced polymers. The electron-deficient nature of the aromatic ring facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles, enabling the incorporation of this dinitrophenyl moiety into polymer backbones. semanticscholar.org This approach can be utilized to create high-performance polymers with enhanced thermal stability, chemical resistance, and specific electronic properties.

For instance, poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The synthesis of such polymers often involves the nucleophilic aromatic substitution reaction between a bisphenol and an activated dihaloaromatic monomer. 2-Fluoro-1,3-dinitrobenzene, with its activated fluorine atom, could potentially be used as a monomer in the synthesis of novel poly(arylene ether)s containing dinitrophenyl units. These nitro groups could then be chemically modified, for example, by reduction to amino groups, to further tune the polymer's properties or to serve as cross-linking sites.

In the field of organic electronics, the incorporation of fluorine atoms into conjugated polymers is a well-established strategy to modulate their electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which can improve air stability and facilitate electron injection from common electrodes. rsc.org While direct polymerization of 2-fluoro-1,3-dinitrobenzene into a conjugated polymer is not straightforward, it can serve as a precursor for the synthesis of more complex fluorinated monomers.

The potential for 2-fluoro-1,3-dinitrobenzene to act as an n-type organic semiconductor is also an area of research interest. The low-lying LUMO level, a consequence of the three electron-withdrawing groups, is a key requirement for efficient electron transport. Further research into the thin-film morphology and charge transport characteristics of 2-fluoro-1,3-dinitrobenzene and its derivatives could reveal its potential for use in organic electronic devices.

Applications in Specialized Chemical Reagents and Analytical Methods

The high reactivity of 2-fluoro-1,3-dinitrobenzene, a direct result of its electronic structure, has led to its investigation and use as a specialized reagent in various analytical techniques. Its ability to undergo nucleophilic aromatic substitution with a wide range of nucleophiles forms the basis of its application in chromatography and spectrophotometry.

In chromatographic analysis, particularly in high-performance liquid chromatography (HPLC), derivatization is a common strategy to enhance the detection of analytes that lack a suitable chromophore or fluorophore. journalajacr.comresearchgate.net Derivatizing agents react with specific functional groups in the analyte to form a derivative that is more easily detectable.

Fluorodinitrobenzene derivatives, most notably 1-fluoro-2,4-dinitrobenzene (Sanger's reagent), are widely used as derivatizing agents for primary and secondary amines, including amino acids, peptides, and proteins. researchgate.netnih.gov The reaction involves the nucleophilic attack of the amino group on the electron-deficient benzene ring, leading to the displacement of the fluoride ion and the formation of a highly colored dinitrophenyl (DNP) derivative. sigmaaldrich.com These DNP derivatives have a strong UV absorbance, typically around 360 nm, which allows for sensitive detection by HPLC with a UV detector. researchgate.net

Given its structural similarity to 1-fluoro-2,4-dinitrobenzene, it is plausible that 2-fluoro-1,3-dinitrobenzene could also be employed as a derivatizing reagent in chromatographic analysis. smolecule.com The underlying chemistry is the same: the nucleophilic aromatic substitution of the fluorine atom by an amino group. The resulting 2,6-dinitrophenyl derivatives would also be expected to be colored and possess a strong UV absorbance, making them suitable for HPLC-UV detection. The difference in the substitution pattern might lead to slight variations in the reactivity and the spectral properties of the derivatives, which could be advantageous in specific applications.

The use of 2-fluoro-1,3-dinitrobenzene as a derivatizing agent could offer an alternative to the more commonly used 2,4-isomer, potentially providing different selectivity or chromatographic behavior for certain analytes. Research in this area would involve optimizing the derivatization reaction conditions (e.g., pH, temperature, and reaction time) and evaluating the stability and chromatographic properties of the resulting derivatives.

Spectrophotometry is a widely used analytical technique for the quantitative determination of a variety of substances. The method relies on the measurement of light absorption by a colored solution at a specific wavelength. For analytes that are not colored, a chemical reaction is often employed to generate a colored product, and the intensity of the color is proportional to the concentration of the analyte.

Similar to its application in chromatography, 2-fluoro-1,3-dinitrobenzene has the potential to be used as a spectrophotometric reagent for the determination of nucleophilic species, such as primary and secondary amines. The reaction between 2-fluoro-1,3-dinitrobenzene and an amine would yield a colored dinitrophenyl derivative, the concentration of which can be determined by measuring its absorbance with a spectrophotometer. nih.gov

The principle of this application is well-established for related compounds. For example, 1-fluoro-2,4-dinitrobenzene has been used as a quantitative reagent for primary and secondary amines, with the concentration of the resulting DNP-amine being determined spectrophotometrically. acs.org The reaction of m-dinitrobenzene with aliphatic amines has also been studied for spectrophotometric determination, with the resulting electron donor-acceptor complexes exhibiting characteristic absorption maxima. nih.gov

The investigation of 2-fluoro-1,3-dinitrobenzene as a spectrophotometric reagent would involve studying the kinetics and stoichiometry of its reaction with various analytes, determining the optimal conditions for color development, and evaluating the sensitivity, selectivity, and adherence to Beer's law for the analytical method. The specific position of the nitro groups in the 2,6-dinitrophenyl derivatives may influence the λmax and molar absorptivity of the colored product, potentially offering advantages in terms of sensitivity or reduced interference from other sample components.

Future Directions and Emerging Research Areas

Sustainable Synthetic Methodologies for Fluorinated Nitroaromatics

The industrial synthesis of fluorinated nitroaromatics, including Benzene (B151609), 2-fluoro-1,3-dinitro-, has traditionally relied on methods that are often energy-intensive and generate significant waste. beilstein-journals.orgvapourtec.com A primary future goal is the development of sustainable and green synthetic routes.

Key Research Thrusts:

Flow Chemistry: Continuous flow reactors offer substantial advantages over traditional batch processing for nitration reactions, which are typically highly exothermic. ewadirect.com Microreactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions and the formation of unwanted byproducts. ewadirect.comsoton.ac.uk This technology enables safer, more efficient, and scalable production of dinitroaromatic compounds. ewadirect.com

Biocatalysis: The use of enzymes and whole-cell systems presents a green alternative for the synthesis of nitroaromatics. rsc.org Researchers are exploring biocatalytic nitration, which operates under mild conditions, as well as the enzymatic reduction of nitro compounds to form valuable amine precursors. researchgate.netacs.org While still in early stages for this class of compounds, biocatalysis holds promise for highly selective and environmentally benign syntheses. rsc.orgresearchgate.net

Alternative Reagents and Solvents: Moving away from harsh reagents like fuming nitric and concentrated sulfuric acid is a key objective. vapourtec.com Research is underway to identify less corrosive and hazardous nitrating agents. Additionally, the use of greener solvents or even solvent-free conditions is being explored to reduce the environmental footprint of the synthesis process. The development of methods for utilizing fluorinated greenhouse gases as fluoroalkyl sources in continuous flow systems also represents an innovative and sustainable approach. rsc.org

Advanced Catalysis in the Synthesis and Transformation of Benzene, 2-fluoro-1,3-dinitro-

Catalysis is pivotal in both the synthesis and subsequent functionalization of Benzene, 2-fluoro-1,3-dinitro-. Future research will focus on creating more efficient, selective, and reusable catalytic systems.

Emerging Catalytic Strategies:

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reactants in different phases, which is common in fluorination reactions using inorganic fluoride (B91410) salts. nih.gov The development of novel phase-transfer catalysts, such as organoboranes and hydrogen-bonding catalysts like chiral bis-urea, can enhance the efficiency and enantioselectivity of fluorination and other nucleophilic substitution reactions. rsc.orgorganic-chemistry.org

Nanocatalysis: Nanocatalysts, including monometallic, multimetallic, and metal-oxide supported nanoparticles, offer high surface areas and unique catalytic properties. acs.orgproquest.com These catalysts are being investigated for various transformations of nitroaromatic compounds, such as their reduction to aminoaromatics. acs.orgacs.org The use of magnetic nanoparticles as supports allows for easy catalyst recovery and reuse, aligning with green chemistry principles. acs.org

Supported Catalysts: Immobilizing catalysts on solid supports (e.g., polymers, silica) provides advantages in terms of catalyst separation, recovery, and stability. proquest.com Research into polymer-supported metal/metal-oxide nanocomposites for the hydrogenation of nitroaromatics is an active area, aiming to create robust and recyclable systems for industrial applications. proquest.com

Integration with Supramolecular Chemistry and Nanomaterials

The distinct electronic and structural features of Benzene, 2-fluoro-1,3-dinitro-, particularly the presence of fluorine and nitro groups, make it an attractive building block for supramolecular assemblies and functional nanomaterials.

Future Applications in Advanced Materials:

Supramolecular Assemblies: The introduction of fluorine into molecules can significantly influence their self-assembly behavior, often leading to more stable and robust lattices. scispace.comnih.govresearchgate.net The electron-deficient nature of the dinitro-fluorinated aromatic ring allows for non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for constructing ordered supramolecular structures. rsc.org Research is exploring how these interactions can be harnessed to create materials with novel optical or electronic properties.

Host-Guest Chemistry: The principles of host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule, can be applied to develop sensors and delivery systems. nih.gov The electron-deficient cavity of macrocycles can interact with nitroaromatic compounds, and this interaction can be used as a basis for detecting explosives or other related molecules. elsevierpure.com

Functional Nanomaterials: Incorporating fluorinated nitroaromatics into polymers or onto the surface of nanomaterials can impart specific functionalities. For example, the strong electron-withdrawing nature of the substituents could be utilized in the development of materials for organic electronics or as components in sensing platforms.

Exploration of New Reaction Pathways and Mechanistic Discoveries

While the nucleophilic aromatic substitution (SNAr) reactivity of fluoronitrobenzenes is well-established, there is ongoing research to discover new transformations and gain a deeper understanding of the underlying reaction mechanisms.

Areas for Mechanistic and Synthetic Exploration:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in Benzene, 2-fluoro-1,3-dinitro- is highly activated towards displacement by nucleophiles due to the presence of the two electron-withdrawing nitro groups. This makes it a valuable substrate for synthesizing a wide range of substituted derivatives. researchgate.netresearchgate.net Future work will likely focus on expanding the scope of nucleophiles and developing asymmetric SNAr reactions.

Unconventional Reactivity: Research may uncover novel reaction pathways beyond simple SNAr. This could include transition-metal-catalyzed cross-coupling reactions or photochemical transformations. Understanding the thermal decomposition pathways is also crucial, especially given that related compounds are investigated as energetic materials. nih.gov

Mechanistic Elucidation: Detailed kinetic and computational studies are essential for fully understanding the mechanisms of reactions involving Benzene, 2-fluoro-1,3-dinitro-. Investigating reaction intermediates, such as the Meisenheimer complex, and the role of the solvent provides critical insights that can be used to optimize reaction conditions and design new synthetic strategies. researchgate.net

Synergistic Computational and Experimental Approaches in Design and Characterization

The combination of computational modeling and experimental validation is a powerful paradigm for accelerating research and development. This synergistic approach is particularly valuable for designing new molecules and materials based on the Benzene, 2-fluoro-1,3-dinitro- scaffold and for characterizing their properties.

Integrating Computation and Experiment:

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, electronic structure, and spectral properties of Benzene, 2-fluoro-1,3-dinitro- and its derivatives. rsc.org These predictions can guide experimental efforts by identifying promising synthetic targets and reaction conditions. researchgate.net

Mechanism Investigation: Computational studies are instrumental in mapping out reaction energy profiles, identifying transition states, and elucidating complex reaction mechanisms. researchgate.netrsc.org This information, when combined with experimental kinetic data, provides a comprehensive understanding of the reaction dynamics. researchgate.net

Structure-Property Relationships: By correlating computationally derived parameters with experimentally observed properties (e.g., thermal stability, sensitivity of energetic materials), researchers can develop robust structure-property relationships. nih.govbohrium.com This knowledge is crucial for the rational design of new materials with tailored functionalities.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-1,3-dinitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration and fluorination steps. For example, fluorination of 1,3-dinitrobenzene (CAS 99-65-0) using hydrogen fluoride or fluorinating agents like Selectfluor™ under controlled conditions can introduce the fluorine substituent. Nitration conditions (e.g., mixed acid ratios, temperature) must be optimized to avoid over-nitration or ring decomposition. A stepwise approach—first introducing nitro groups followed by fluorination—is often employed to mitigate steric hindrance and improve regioselectivity .

Q. How can researchers characterize the purity and structure of 2-fluoro-1,3-dinitrobenzene?

  • Methodological Answer :
  • Chromatography : Use HPLC with UV detection (λ ~260–300 nm) to assess purity.
  • Spectroscopy :
  • NMR : 19F^{19}\text{F} NMR (δ ~-110 to -120 ppm for aromatic fluorine) and 1H^{1}\text{H} NMR (aromatic protons split by nitro and fluorine groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z: 202.01 for C6_6H3_3FN2_2O4_4).
  • Elemental Analysis : Verify %C, %H, %N, and %F to confirm stoichiometry .

Q. What are the key physicochemical properties of 2-fluoro-1,3-dinitrobenzene relevant to handling and storage?

  • Methodological Answer :
  • Thermal Stability : Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can identify decomposition temperatures. Fluorinated nitroaromatics often exhibit stability up to 200°C but may decompose exothermically above this range.
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., toluene) to guide reaction design.
  • Hygroscopicity : Store in anhydrous conditions under inert gas to prevent hydrolysis of nitro groups .

Advanced Research Questions

Q. How do the electronic effects of fluorine and nitro substituents influence the reactivity of 2-fluoro-1,3-dinitrobenzene in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The meta -directing nitro groups and ortho/para -directing fluorine create competing electronic effects. Kinetic studies (e.g., using Hammett plots) can quantify substituent effects. For example:
  • Nitro Groups : Strong electron-withdrawing effects deactivate the ring, favoring NAS at positions with partial positive charge.
  • Fluorine : Weak electron-withdrawing inductive effect but resonance donation may activate specific positions.
    Computational modeling (DFT) is recommended to predict reactive sites and optimize substitution pathways .

Q. What mechanisms govern the thermal decomposition of 2-fluoro-1,3-dinitrobenzene, and how does its stability compare to other fluorinated nitroaromatics?

  • Methodological Answer :
  • Decomposition Pathways : Use TGA-FTIR or pyrolysis-GC/MS to identify gaseous products (e.g., NOx_x, HF). Fluorine may stabilize intermediates via resonance, delaying decomposition compared to non-fluorinated analogs.
  • Kinetic Analysis : Apply the Kissinger method to DSC data to calculate activation energy (Ea_a). For example, 2-fluoro-1,3-dinitrobenzene may exhibit higher Ea_a than 1,3-dinitrobenzene due to fluorine’s stabilizing effects.
  • Comparative Data : Benchmarks include ZXC-8 (2-fluoro-1,3,5-triamino-4,6-dinitrobenzene), which shows exceptional thermal stability (decomposition >300°C) due to amino group passivation .

Q. How can researchers resolve contradictions in reported thermochemical data for fluorinated nitroaromatics?

  • Methodological Answer :
  • Data Validation : Cross-reference experimental values (e.g., enthalpy of formation, Δf_fH°) with computational results (Gaussian or GAMESS calculations). For example, discrepancies in Δf_fH° for 1,2-difluorobenzene (CAS 367-11-3) were resolved via high-precision combustion calorimetry .
  • Standardization : Use NIST-recommended protocols for calorimetry and gas-phase ion energetics to ensure reproducibility. Contradictions often arise from impurities or inconsistent experimental setups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.